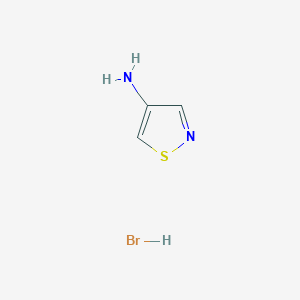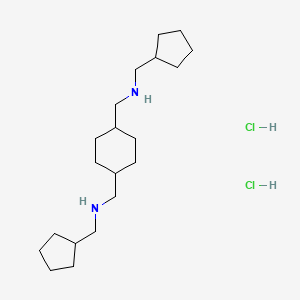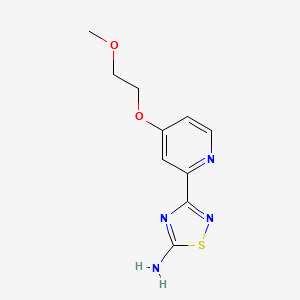
2-Formylbut-2-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylbut-2-enyl acetate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Formylbut-2-enyl acetate can be synthesized through several methods, including the reaction of but-2-enal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylbut-2-enyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Forms carboxylic acids and ketones.
Reduction: Produces alcohols and aldehydes.
Substitution: Results in the formation of different esters and amides.
Applications De Recherche Scientifique
2-Formylbut-2-enyl acetate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the production of various pharmaceuticals and fine chemicals. Its applications extend to the development of new materials and the study of biological processes.
Mécanisme D'action
The mechanism by which 2-formylbut-2-enyl acetate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids and ketones. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
2-Formylbut-2-enyl acetate is similar to other alkenyl acetates, such as 3-formylbut-2-enyl acetate and 4-formylbut-2-enyl acetate. it is unique in its reactivity and applications due to its specific structural features. The presence of the formyl group at the 2-position makes it more reactive compared to its analogs.
Conclusion
This compound is a valuable compound in scientific research and industrial applications. Its versatility and unique chemical properties make it an essential reagent in various chemical reactions and a precursor in the synthesis of numerous products. Understanding its preparation methods, chemical reactions, and applications is crucial for advancing scientific knowledge and technological development.
Propriétés
Numéro CAS |
25016-79-9 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-formylbut-2-enyl acetate |
InChI |
InChI=1S/C7H10O3/c1-3-7(4-8)5-10-6(2)9/h3-4H,5H2,1-2H3 |
Clé InChI |
SPMALVQSPLOCPK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(COC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


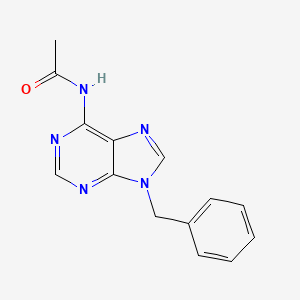
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
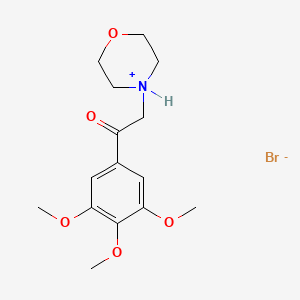

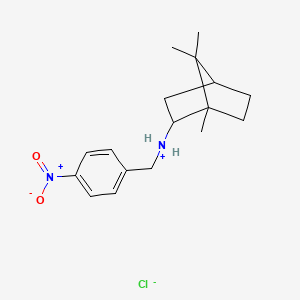
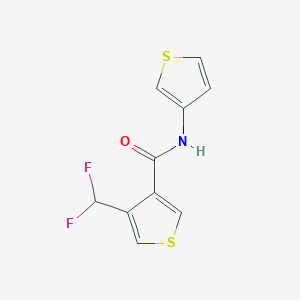
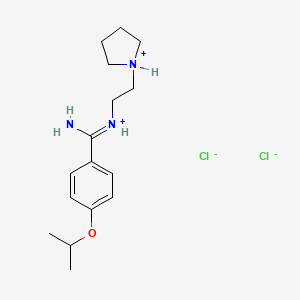

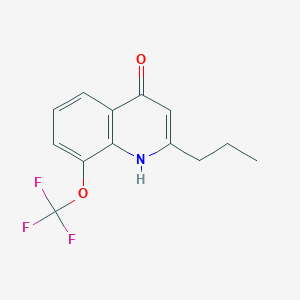
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
